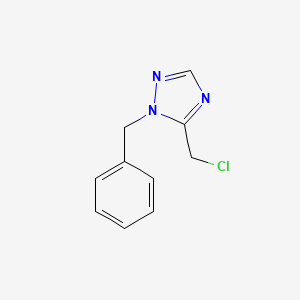

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

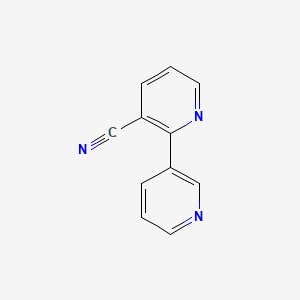

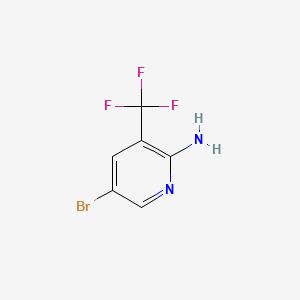

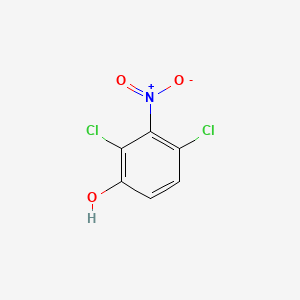

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole ring is a versatile scaffold that is found in a variety of compounds with diverse biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties . The benzyl group attached to the 1-position and the chloromethyl group at the 5-position of the triazole ring are common functional groups that can be further modified to create a wide range of derivatives with potential pharmacological applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the condensation of different starting materials such as acid chlorides, nitriles, and hydrazines. For instance, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves the reaction of 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile with sodium azide and ammonium chloride in dimethylformamide . Another method includes the metalation of 1-(benzyloxy)-1,2,3-triazole with n-butyllithium, followed by reaction with electrophiles to introduce various substituents at the 5-position . Additionally, N-chloroacylimidates can be used to prepare 5-aryl-3-chloromethyl-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, was determined to crystallize in the monoclinic space group with specific cell parameters . The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, N-chlorotriazoles react with nucleophiles such as KCN and KF to form potassium salts of the triazoles . The reactivity of the N-chloromethyl group in 1,2,4-triazoles allows for the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems when treated with nucleophiles like hydrazine and hydroxylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents such as the benzyl and chloromethyl groups can affect the compound's solubility, melting point, and stability. The crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate reveals intermolecular interactions that can influence the compound's physical properties . Additionally, the molecular docking studies of triazole derivatives with biological targets such as the EGFR kinase domain ATP binding site provide insights into their potential pharmacological activities .

Scientific Research Applications

Triazole derivatives, including 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole, have garnered interest across various fields of scientific research due to their versatile chemical structure and potential for diverse biological activities. These compounds are part of a broader class of five-membered heterocyclic compounds with significant implications in drug development, material science, and green chemistry.

Biological Activities and Therapeutic Potential

Triazole derivatives have been extensively studied for their broad range of biological activities. Research highlights the development of triazole compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Notably, triazole derivatives have been evaluated for their activity against neglected diseases, showcasing their potential in addressing global health challenges. The preparation and evaluation of these compounds for various biological targets underscore their importance in the pharmaceutical industry, with ongoing research aimed at discovering new therapeutic prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Applications in Material Science and Technology

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole and similar compounds have also found applications beyond pharmaceuticals, including material science and technology. Research indicates their utility in the development of proton-conducting polymeric membranes for fuel cells, demonstrating their role in enhancing the performance of electrochemical devices. These materials improve film-forming ability, thermal stability, and ionic conductivity, contributing to the advancement of sustainable energy technologies (Prozorova & Pozdnyakov, 2023).

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole, is a key area of research. Studies focus on developing more efficient, green chemistry approaches to synthesize these compounds, addressing the need for energy-saving, sustainable methods. The exploration of novel synthetic routes for triazole-containing scaffolds highlights the ongoing efforts to enhance the versatility and applicability of these compounds in various scientific domains (Kaushik et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1-benzyl-5-(chloromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSKBHHOQOLEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608673 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

CAS RN |

885280-92-2 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)